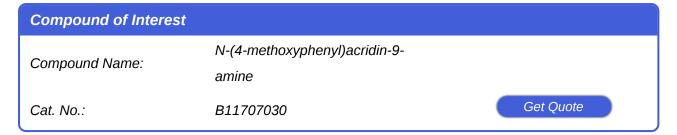


N-(4-methoxyphenyl)acridin-9-amine literature review

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An In-depth Technical Guide on N-(4-methoxyphenyl)acridin-9-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their planar tricyclic structure allows them to intercalate into DNA, leading to a wide array of biological activities, including anticancer, antibacterial, antimalarial, and antiviral properties.[1][2] The 9-aminoacridine scaffold, in particular, has been a cornerstone in the development of therapeutic agents, with its derivatives known to function as DNA intercalators, topoisomerase inhibitors, and modulators of various cellular signaling pathways.[3][4][5] This technical guide provides a comprehensive literature review of **N-(4-methoxyphenyl)acridin-9-amine**, a specific 9-anilinoacridine derivative, focusing on its synthesis, biological activity, and mechanism of action.

Synthesis of N-(4-methoxyphenyl)acridin-9-amine

The synthesis of **N-(4-methoxyphenyl)acridin-9-amine** and its analogs typically follows a multi-step procedure starting from readily available chemical precursors. The key steps involve an Ullmann condensation followed by a cyclization and subsequent amination.

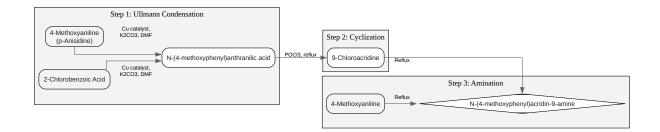




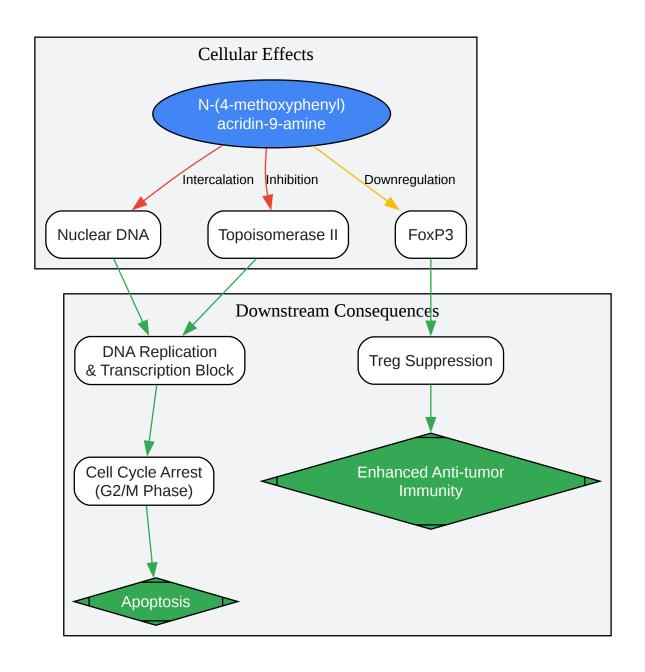


A common synthetic route begins with the Ullmann condensation of 2-chlorobenzoic acid and an appropriate aniline, in this case, 4-methoxyaniline (p-anisidine).[6] This reaction forms the N-phenylanthranilic acid intermediate. The subsequent step involves a cyclization reaction, often using phosphorus oxychloride (POCl₃), to yield the 9-chloroacridine core.[6] Finally, a nucleophilic substitution reaction between 9-chloroacridine and 4-methoxyaniline yields the target compound, **N-(4-methoxyphenyl)acridin-9-amine**.









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